Product packaging for Octanoylcarnitine chloride(Cat. No.:CAS No. 18822-86-1)

Octanoylcarnitine chloride

Cat. No.: B101004
CAS No.: 18822-86-1
M. Wt: 323.85 g/mol
InChI Key: MYMFUYYXIJGKKU-UHFFFAOYSA-N
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Description

Significance within Lipid Metabolism Pathways

The primary role of carnitine and its acyl-derivatives, such as octanoyl carnitine, is to facilitate the transport of fatty acids across the inner mitochondrial membrane. nih.govyoutube.comyoutube.com This process, known as the carnitine shuttle, is essential for the subsequent breakdown of fatty acids through beta-oxidation to produce acetyl-CoA. ontosight.aiyoutube.comyoutube.com Acetyl-CoA then enters the citric acid cycle to generate ATP, the cell's main energy currency. ontosight.aiyoutube.com

The enzyme carnitine octanoyltransferase (CROT) is specifically involved in the metabolism of medium-chain fatty acids like octanoic acid. nih.govresearchgate.net It catalyzes the reversible transfer of the octanoyl group from coenzyme A (CoA) to carnitine, forming octanoyl carnitine. nih.gov This reaction is a critical step in both mitochondrial and peroxisomal fatty acid oxidation. researchgate.netnih.govnih.gov

EnzymeLocationFunction in Relation to Octanoyl Carnitine
Carnitine Palmitoyltransferase I (CPT I) Outer mitochondrial membraneCatalyzes the formation of acylcarnitines, including octanoylcarnitine (B1202733), from acyl-CoAs and carnitine, which is a key step for their transport into the mitochondria. ontosight.ai
Carnitine O-octanoyltransferase (CROT) PeroxisomesInvolved in the transport of medium and long-chain acyl-CoA out of peroxisomes by converting them to their carnitine esters. nih.govresearchgate.net
Carnitine Palmitoyltransferase II (CPT2) Inner mitochondrial membraneConverts acylcarnitines that have been transported into the mitochondrial matrix back to acyl-CoAs for beta-oxidation. nih.gov

Role in Energy Homeostasis and Fatty Acid Oxidation

Octanoyl carnitine is a key player in maintaining energy homeostasis, particularly during periods of fasting or increased energy demand when fatty acids become a primary fuel source. ontosight.ainih.gov The process of fatty acid oxidation is tightly regulated, and the availability of carnitine and the activity of carnitine acyltransferases are crucial control points. nih.govphysiology.org

Disruptions in the formation or metabolism of octanoyl carnitine can lead to an imbalance in energy production and may be indicative of underlying metabolic disorders. ontosight.ai For instance, elevated levels of octanoyl carnitine in bodily fluids can be a biomarker for conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation. ontosight.ai

Isomeric Forms and their Biological Relevance (e.g., L-enantiomer, (+-)-isomer)

Octanoyl carnitine exists in different isomeric forms, with the L-enantiomer, specifically the (R)-isomer, being the biologically active form in humans. nih.govontosight.ai The stereospecificity of the enzymes involved in the carnitine shuttle dictates that only the L-isomers of carnitine and its acyl derivatives are recognized and transported. nih.gov

The (+-)-isomer, a racemic mixture containing both the D- and L-enantiomers in equal parts, is often used in research settings. ontosight.ai However, it's important to note that the D-enantiomer is considered a xenobiotic compound and is not biologically active in the same way as the L-enantiomer. nih.gov The physiologically active form is L-octanoylcarnitine. caymanchem.comhmdb.ca

Isomeric FormDescriptionBiological Relevance
L-Octanoylcarnitine ((R)-isomer) The naturally occurring and physiologically active enantiomer. ontosight.ainih.govEssential for the transport of octanoic acid into the mitochondria for beta-oxidation. ontosight.aihmdb.ca
(+-)-Octanoylcarnitine A racemic mixture of the D- and L-enantiomers. ontosight.aiOften used in research, but only the L-enantiomer is biologically active in metabolic pathways. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30ClNO4 B101004 Octanoylcarnitine chloride CAS No. 18822-86-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFUYYXIJGKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3671-77-0 (Parent)
Record name Octanoylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

323.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-35-8
Record name Octanoylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Enzymatic and Transport Mechanisms of Octanoyl Carnitine Hydrochloride

Carnitine Acyltransferase Family and Octanoyl Carnitine Formation

The formation of octanoyl carnitine is catalyzed by members of the carnitine acyltransferase family, which are responsible for the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. wikipedia.org This process is crucial for shuttling fatty acids across intracellular membranes to the sites of their metabolism.

Carnitine O-octanoyltransferase (CROT), also known as carnitine medium-chain acyltransferase, is a key enzyme in the formation of octanoyl carnitine. wikipedia.org It primarily catalyzes the transfer of medium-chain fatty acyl groups, such as the octanoyl group, from CoA to L-carnitine. researchgate.net The reaction is as follows:

Octanoyl-CoA + L-carnitine ⇌ L-octanoylcarnitine + CoA wikipedia.org

This reaction is readily reversible and does not require energy input. wikipedia.org CROT is predominantly located in peroxisomes, where it plays a role in the metabolism of medium and long-chain fatty acids. researchgate.netnih.gov

The activity of CROT is subject to regulation. Malonyl-CoA is a known non-linear inhibitor of CROT. wikipedia.org Additionally, the tumor suppressor protein p53 can upregulate CROT expression in response to cellular stress, thereby promoting oxidative metabolism for cell survival during nutrient depletion. nih.gov Studies have also shown that inhibitors of mitochondrial carnitine palmitoyltransferase I (CPT I), such as (+)-decanoylcarnitine and 2-tetradecylglycidic acid (TDGA), can also inhibit peroxisomal CROT activity. nih.gov

CROT is part of a larger family of carnitine acyltransferases that includes carnitine acetyltransferase (CRAT) and carnitine palmitoyltransferase (CPT). nih.gov These enzymes exhibit different substrate specificities based on the length of the fatty acyl chain. CRAT is more active with short-chain acyl-CoAs, while CPTs handle long-chain fatty acids. researchgate.netnih.gov

There is a functional overlap and interplay between these enzymes. For instance, in the absence of CRAT, CROT can catalyze the transfer of acetyl groups from acetylcarnitine to coenzyme A, demonstrating a degree of substrate promiscuity. wikipedia.org This highlights a compensatory mechanism within the carnitine acyltransferase family to maintain cellular acetyl-CoA pools. nih.gov While CPT1 is primarily responsible for the transport of long-chain fatty acids into the mitochondria, CROT's role is more associated with peroxisomal fatty acid metabolism. researchgate.netnih.gov The distinct yet overlapping functions of these enzymes ensure the efficient processing of a wide range of fatty acids.

Table 1: Comparison of Key Carnitine Acyltransferases

EnzymePrimary LocationPrimary Substrate Chain LengthKey Function
Carnitine O-Octanoyltransferase (CROT) Peroxisomes researchgate.netnih.govMedium to long researchgate.netFormation of medium-chain acylcarnitines for transport out of peroxisomes. researchgate.net
Carnitine Acetyltransferase (CRAT) Mitochondria, Peroxisomes, Cytosol nih.govShort researchgate.netnih.govBuffering of acetyl-CoA pools and transport of acetyl groups. nih.gov
Carnitine Palmitoyltransferase (CPT) Mitochondria nih.govLong nih.govTransport of long-chain fatty acids into mitochondria for β-oxidation. nih.gov

Mitochondrial Transport Systems and Octanoyl Carnitine

Once formed, octanoyl carnitine must be transported across mitochondrial membranes to undergo further metabolism. This transport is facilitated by a specific carrier protein.

The transport of acylcarnitines, including octanoyl carnitine, across the inner mitochondrial membrane is mediated by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. nih.govwikipedia.org This translocase facilitates a one-to-one exchange of acylcarnitine for free carnitine. wikipedia.org The activity of CACT can be inhibited. For example, sulfobetaines have been identified as competitive inhibitors of the translocase. nih.gov While direct inhibition by octanoyl-DL-carnitine itself is not extensively detailed as a primary regulatory mechanism, compounds that interfere with CACT function can disrupt the transport of octanoyl carnitine and other acylcarnitines, thereby affecting mitochondrial fatty acid oxidation. nih.govresearchgate.net

Octanoyl carnitine is an essential intermediate in the "carnitine shuttle," a system that transports fatty acyl groups from the cytoplasm into the mitochondrial matrix for β-oxidation. nih.govvaia.com While the initial step for long-chain fatty acids occurs at the outer mitochondrial membrane via CPT1, the resulting acylcarnitine, including those of medium chain length like octanoyl carnitine, is then transported across the inner mitochondrial membrane by CACT. nih.govnih.govmedlineplus.gov Inside the matrix, the acyl group is transferred back to CoA by another enzyme (CPT2 for long chains), releasing free carnitine to be shuttled back out. nih.gov This process ensures a continuous supply of fatty acyl-CoAs for energy production within the mitochondria.

Peroxisomal Involvement in Octanoyl Carnitine Metabolism

Peroxisomes are organelles involved in various metabolic processes, including the β-oxidation of very long-chain and branched-chain fatty acids. researchgate.netyoutube.com CROT is primarily a peroxisomal enzyme. researchgate.net Within the peroxisome, β-oxidation shortens long-chain fatty acids, producing medium-chain acyl-CoAs. CROT then converts these into medium-chain acylcarnitines, such as octanoyl carnitine. researchgate.net These acylcarnitines can then be transported out of the peroxisome to the mitochondria for complete oxidation. researchgate.net This highlights a crucial interplay between peroxisomes and mitochondria in fatty acid metabolism, with octanoyl carnitine acting as a key transport molecule between these two organelles. researchgate.netuniprot.org Research has shown that modulating CROT activity affects the levels of medium-chain fatty acids within the cell, suggesting CROT plays a role in controlling the peroxisomal oxidative pathway. researchgate.net

Octanoyl Carnitine Hydrochloride As a Biomarker in Metabolic Disorders

Association with Fatty Acid Oxidation Disorders

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy. Octanoyl carnitine is a primary biomarker for a specific subset of these disorders involving medium-chain fatty acids.

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation. nih.gov It is an autosomal recessive condition resulting from mutations in the ACADM gene, which codes for the MCAD enzyme. nih.govnih.gov This enzyme is responsible for the initial step in the breakdown of medium-chain fatty acids (those with 6 to 12 carbon atoms). researchgate.net In individuals with MCAD deficiency, the impaired function of this enzyme leads to a bottleneck in the metabolic pathway. hmdb.ca Consequently, upstream metabolites, particularly octanoyl-CoA, accumulate within the mitochondria. This excess octanoyl-CoA is then conjugated with carnitine to form octanoylcarnitine (B1202733), which can be detected at elevated levels in the blood and urine. nih.govhmdb.ca Thus, elevated octanoylcarnitine is the primary and most reliable biomarker for the detection of MCAD deficiency. nih.govsc.govhealth.state.mn.us

The clinical significance of elevated octanoylcarnitine levels lies in its ability to signal underlying MCAD deficiency, often before the onset of severe symptoms. nih.gov Individuals with MCAD deficiency are typically asymptomatic at birth but are at high risk of acute metabolic crises during periods of fasting or illness. nih.gov These crises are characterized by hypoketotic hypoglycemia (low blood sugar without the expected production of ketones), lethargy, vomiting, seizures, and can progress to coma and even death if untreated. nih.govnih.govhealth.state.mn.us

The detection of high concentrations of octanoylcarnitine, along with other medium-chain acylcarnitines like hexanoylcarnitine, prompts immediate further diagnostic investigation, including plasma acylcarnitine analysis and urine organic acid tests. nih.govsc.gov In confirmed cases, the clinical significance of this biomarker is paramount, as early identification allows for the implementation of preventative management strategies, chiefly the avoidance of fasting, which can prevent life-threatening metabolic decompensation and improve patient outcomes. nih.govnih.govnih.gov The level of octanoylcarnitine can also have prognostic value, with studies showing that newborns with higher initial levels may be at greater risk for adverse events. nih.govaap.org

Other Metabolic Dysfunctions Indicated by Acylcarnitine Profiles

While elevated octanoylcarnitine is the hallmark of MCAD deficiency, abnormal acylcarnitine profiles, which include octanoylcarnitine and other related compounds, can indicate a broader range of metabolic dysfunctions. mdpi.com The pattern of elevation across different acylcarnitine species provides diagnostic clues for various conditions.

Medium-Chain Ketoacyl-CoA Thiolase (MCKAT) Deficiency: This is another rare fatty acid oxidation disorder where elevated octanoylcarnitine can be a primary marker. sc.gov

Glutaric Aciduria Type II (GAII): Also known as multiple acyl-CoA dehydrogenase deficiency (MADD), this disorder affects the breakdown of fatty acids and some amino acids. Acylcarnitine profiles in GAII can show elevations of a wide range of acylcarnitines, including octanoylcarnitine. hmdb.ca

Malnutrition: Studies have shown that children with malnutrition can exhibit an acylcarnitine profile that may need to be distinguished from inherited metabolic disorders like MCAD deficiency. researchgate.net

Broader Metabolic Stress: Alterations in acylcarnitine profiles are not limited to rare inborn errors of metabolism. They are increasingly recognized as biomarkers of mitochondrial dysfunction in more common, complex diseases. mdpi.comfrontiersin.org For instance, elevated levels of medium- and long-chain acylcarnitines have been associated with insulin (B600854) resistance, type 2 diabetes, heart failure, and cardiovascular disease. mdpi.comfrontiersin.orgfrontiersin.org These profiles suggest incomplete or inefficient fatty acid oxidation, reflecting a state of global metabolic dysfunction. mdpi.comfrontiersin.org

Organic Acid Metabolism Disorders

Disorders of organic acid metabolism, often referred to as organic acidemias, are a group of inherited metabolic conditions. In these disorders, the body is unable to properly break down certain amino acids and fatty acids, leading to the accumulation of harmful organic acids in the blood and urine. L-carnitine and its acyl esters, like octanoyl carnitine, are established biomarkers used in newborn screening to detect these genetic disorders. mdpi.com L-carnitine deficiency has been observed in many diseases, including organic acidurias and other inborn errors of metabolism. nih.govresearchgate.net

Octanoyl carnitine is a key analyte in the diagnosis of specific organic acidemias. For instance, elevated levels of octanoyl carnitine are a hallmark indicator for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. hmdb.ca MCAD deficiency is characterized by an inability to properly metabolize medium-chain fatty acids, leading to episodes of hypoglycemic coma and impaired ketone body production. hmdb.ca Furthermore, octanoyl carnitine has been associated with glutaric aciduria type II, another inborn error of metabolism. hmdb.ca The measurement of acylcarnitines is a critical component of newborn screening programs, allowing for early detection and intervention for these serious conditions. youtube.com

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production, primarily through the oxidation of fatty acids and glucose. nih.gov L-carnitine is essential for proper mitochondrial function, as it facilitates the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation. nih.govresearchgate.net Consequently, disruptions in carnitine metabolism are intimately linked to mitochondrial dysfunction, which is implicated in a wide range of chronic diseases. nih.govresearchgate.net

The profile of acylcarnitines in the blood can serve as a direct reflection of mitochondrial metabolic activity. mdpi.com An accumulation of specific acyl-CoAs within the mitochondria due to impaired fatty acid oxidation can lead to their conversion to acylcarnitines, which are then exported from the cell. This process can be a sign of mitochondrial toxicity, as the buildup of fatty acyl-CoAs can trigger apoptosis and inflammation. nih.gov For example, studies have shown that increased activity of carnitine O-octanoyltransferase (CROT), an enzyme that catalyzes the formation of octanoyl carnitine, can promote fatty acid metabolism in a way that leads to mitochondrial dysfunction. nih.gov Therefore, an abnormal acylcarnitine profile, which can include octanoyl carnitine, is considered a significant biomarker for identifying mitochondrial dysfunction in various disease states. mdpi.comarvojournals.org

Research Findings on Octanoyl Carnitine as a Biomarker

Disorder CategorySpecific DisorderKey Findings
Organic Acid Metabolism Disorders Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyElevated levels of octanoyl carnitine are a primary diagnostic marker. hmdb.ca
Glutaric Aciduria Type IIAssociated with abnormal octanoyl carnitine levels. hmdb.ca
Mitochondrial Dysfunction General Mitochondrial ImpairmentAbnormal acylcarnitine profiles, which can include octanoyl carnitine, indicate impaired fatty acid oxidation and mitochondrial dysfunction. mdpi.comnih.govnih.gov

Cellular and Molecular Research on Octanoyl Carnitine Hydrochloride

Impact on Cellular Metabolism and Energy Production

Octanoyl carnitine hydrochloride plays a crucial role in cellular energy pathways by influencing the availability of key metabolic substrates.

Research has demonstrated that acylcarnitines, including octanoyl carnitine, contribute to the intracellular pools of acetyl-CoA. nih.gov Acetyl-CoA is a central molecule in metabolism, serving as a primary substrate for the Krebs cycle and as a precursor for fatty acid and cholesterol biosynthesis. In certain cell types, particularly under glucose-limited conditions, exogenous acetyl-L-carnitine has been shown to be a more robust contributor to intracellular acetyl-CoA pools than other ketone bodies like β-hydroxybutyrate. nih.gov A significant portion of the acetyl-CoA derived from acetyl-L-carnitine is located in the cytosol, as evidenced by the strong labeling of fatty acids. nih.govnih.gov

Investigating Octanoyl Carnitine Hydrochloride in Specific Cell Types

The effects of octanoyl carnitine hydrochloride have been explored in various cell lines, revealing cell-type-specific responses and metabolic pathways.

The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model for neuroscientific research. nih.gov Studies have investigated the effects of L-carnitine and its derivatives on these cells, particularly in the context of neuroprotection and oxidative stress. nih.govresearchgate.net Research has shown that L-carnitine can protect SH-SY5Y cells from hydrogen peroxide-induced neurotoxicity by inhibiting cell viability loss, reducing the generation of reactive oxygen species, and preventing apoptosis. nih.gov Furthermore, L-carnitine has been observed to mitigate caffeine-induced cytotoxicity in these cells by inhibiting oxidative damage and mitochondrial dysfunction. researchgate.net The metabolic activity of SH-SY5Y cells has also been shown to be affected by a combination of omega-3 fatty acids and L-carnitine. researchgate.net

Table 1: Effects of L-carnitine on H₂O₂-induced neurotoxicity in SH-SY5Y cells

Parameter Effect of L-carnitine Pretreatment Reference
Cell Viability Inhibited H₂O₂-induced loss nih.gov
Morphological Changes Inhibited H₂O₂-induced changes nih.gov
Intracellular ROS Inhibited H₂O₂-induced generation nih.gov
Lipid Peroxidation Inhibited H₂O₂-induced peroxidation nih.gov
Endogenous Antioxidants Promoted activity nih.gov

In glioma cells, such as the U87MG line, fatty acid oxidation (FAO) is a critical energy source. nih.gov The survival of these cells is dependent on both functional carnitine transport and FAO. nih.gov Research has shown that in glucose-limited U87MG cells, exogenous acetyl-L-carnitine is a significant source for intracellular acetyl-CoA. nih.govnih.gov Interestingly, the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in these cells is not primarily catalyzed by carnitine acetyltransferase (CRAT) as might be expected. nih.gov Instead, carnitine octanoyltransferase (CROT) has been identified as a key enzyme in this process, suggesting a role for peroxisomes in the efficient utilization of acetyl-L-carnitine. nih.govnih.gov Furthermore, carnitine has been shown to induce senescence in glioblastoma cells, a process that could be a potential therapeutic avenue. nih.gov

Table 2: Key Findings in U87MG Glioma Cells

Finding Implication Reference
Dependence on FAO and carnitine transport Highlights potential therapeutic targets. nih.gov
Acetyl-L-carnitine as a source of acetyl-CoA Demonstrates metabolic flexibility. nih.govnih.gov
CROT's role in acetyl-L-carnitine assimilation Points to the involvement of peroxisomes. nih.govnih.gov

Vascular smooth muscle cells are known to utilize fatty acids for oxidative phosphorylation. nih.gov An unbiased quantitative proteomics analysis of calcifying primary human coronary artery smooth muscle cells (SMCs) identified an increase in carnitine O-octanoyltransferase (CROT). nih.gov This enzyme is involved in the transport of medium- and long-chain acyl-CoAs out of peroxisomes. nih.gov Increased levels of CROT were also found near calcified regions in human carotid artery atherosclerotic plaques. nih.gov Silencing CROT with siRNA reduced the fibrocalcific response in these cells, suppressed type 1 collagen secretion, and restored mitochondrial proteome alterations. nih.gov This suggests that CROT is a contributing factor in vascular calcification by promoting fatty acid metabolism and mitochondrial dysfunction. nih.gov

Modulation of Fatty Acid Oxidation by Octanoyl Carnitine Hydrochloride

Octanoyl carnitine, the ester of carnitine and the eight-carbon medium-chain fatty acid octanoic acid, plays a significant role in intermediary metabolism. As a key intermediate, it is central to the transport and oxidation of medium-chain fatty acids, processes that vary significantly across different tissue types and have direct implications for mitochondrial function.

Research has uncovered significant distinctions in how different tissues metabolize octanoyl carnitine and its precursor, free octanoate (B1194180). The liver, heart, and skeletal muscle exhibit unique metabolic pathways and capabilities, primarily due to the differential expression of key enzymes. nih.govnih.gov

A major metabolic difference lies in the initial activation of free octanoate. Liver mitochondria can directly activate and oxidize free octanoate. nih.govnih.gov This capability is attributed to the high expression of medium-chain acyl-CoA synthetases (ACSMs) within the liver mitochondria, which convert free octanoate into octanoyl-CoA, preparing it for beta-oxidation. nih.gov In contrast, mitochondria in cardiac and skeletal muscles lack this capacity and are unable to oxidize free octanoate directly. nih.govnih.gov

However, when octanoate is presented as octanoylcarnitine (B1202733), it is readily oxidized by the mitochondria of the liver, skeletal muscle, and heart. nih.govnih.gov This indicates that while muscle tissues cannot activate free octanoate, they can process the carnitine-bound form. Interestingly, the rate of octanoylcarnitine oxidation in the heart is approximately four times greater than in the liver. nih.gov This highlights a tissue-specific preference and capacity for utilizing octanoylcarnitine as an energy substrate. nih.gov

Furthermore, the oxidation of octanoylcarnitine in muscle tissues appears to be independent of carnitine palmitoyltransferase 2 (CPT2), the enzyme typically responsible for converting long-chain acylcarnitines back to their acyl-CoA form within the mitochondrial matrix. nih.gov This suggests the involvement of another enzyme, possibly carnitine O-octanoyltransferase (CrOT), in converting octanoylcarnitine to octanoyl-CoA for subsequent entry into the beta-oxidation pathway in both liver and muscle. nih.gov

These findings underscore a tissue-dependent mechanism for medium-chain fatty acid metabolism. The liver acts as a primary site for the activation of dietary free octanoate, while both liver and muscle tissues can utilize octanoylcarnitine, which can be formed during the peroxisomal oxidation of very-long-chain fatty acids. nih.govresearchgate.net

Interactive Data Table: Tissue-Specific Metabolism of Octanoate and Octanoylcarnitine

FeatureLiverHeart MuscleSkeletal MuscleKey Findings
Oxidation of Free Octanoate YesNoNoLiver mitochondria express ACSMs that activate free octanoate; muscle mitochondria do not. nih.govnih.gov
Oxidation of Octanoylcarnitine YesYes (High Rate)YesAll three tissues can oxidize octanoylcarnitine. The rate in the heart is ~4x that of the liver. nih.govnih.gov
Dependence on CPT2 for Octanoylcarnitine Oxidation IndependentIndependentIndependentSuggests an alternative enzyme, like CrOT, facilitates the conversion to octanoyl-CoA. nih.gov
Primary Metabolic Role Activation of dietary free octanoate; oxidation of octanoylcarnitine.High-capacity oxidation of octanoylcarnitine for energy.Oxidation of octanoylcarnitine for energy.The liver is crucial for first-pass metabolism, while muscles are potent consumers of the carnitine-bound form. nih.gov

The metabolism of fatty acids is intrinsically linked to mitochondrial respiration and the production of reactive oxygen species (ROS), a primary driver of oxidative stress. While fatty acid oxidation is essential for ATP production, an accelerated rate can increase the mitochondrial membrane potential, leading to a higher rate of electron leakage from the electron transport chain and subsequent generation of superoxide (B77818) and hydrogen peroxide. researchgate.net

The enzyme carnitine O-octanoyltransferase (CROT) is a key player in this process. CROT is involved in transporting medium-chain acyl-CoAs, such as octanoyl-CoA, from peroxisomes to mitochondria for their complete metabolism via β-oxidation. researchgate.netnih.gov Research suggests that increased CROT activity can enhance the trafficking of these fatty acids to mitochondria, which may induce mitochondrial dysfunction and fragmentation. nih.gov This dysfunction can, in turn, promote pathological processes. nih.gov

Conversely, the carnitine system, including L-carnitine and its acylated forms like octanoyl carnitine, plays a crucial role in maintaining mitochondrial health. L-carnitine helps protect mitochondria by preventing the accumulation of potentially toxic long-chain fatty acyl groups and by buffering the ratio of acyl-CoA to free coenzyme A. nih.govresearchgate.net This buffering action is vital, as high levels of certain acyl-CoA compounds can inhibit key mitochondrial enzymes. nih.gov By facilitating the removal of excess acyl groups, carnitine helps maintain mitochondrial function and can reduce oxidative stress. nih.govnih.gov Studies have shown that L-carnitine administration can ameliorate hepatic mitochondrial β-oxidation and decrease oxidative stress. nih.gov

Therefore, octanoyl carnitine hydrochloride exists at a crossroads of cellular energy and stress pathways. Its metabolism via CROT can influence mitochondrial function, while its role within the broader carnitine system contributes to mitochondrial protection and the mitigation of oxidative stress by ensuring the efficient processing of fatty acids and preventing the buildup of toxic intermediates. nih.govnih.gov

Interactive Data Table: Research Findings on Octanoyl Carnitine Metabolism and Mitochondrial Function

Research AreaKey FindingImplicationReference(s)
Enzymatic Regulation Carnitine O-octanoyltransferase (CROT) traffics medium-chain fatty acids from peroxisomes to mitochondria.Increased CROT activity is linked to increased fatty acid trafficking, which may induce mitochondrial dysfunction and fragmentation. nih.gov
Mitochondrial Respiration An accelerated rate of fatty acid β-oxidation can increase mitochondrial membrane potential.Increased membrane potential can lead to higher production of reactive oxygen species (ROS). researchgate.net
Oxidative Stress Increased fatty acid oxidation is associated with higher levels of ROS generation.Can lead to oxidative stress, which impairs mitochondrial activity and may damage cellular components. researchgate.net
Mitochondrial Protection The L-carnitine system prevents the accumulation of toxic acyl-CoA groups and buffers the acyl-CoA/CoA ratio.Helps maintain mitochondrial integrity and function, reducing oxidative stress and protecting membranes. nih.govresearchgate.net

Methodological Approaches in Octanoyl Carnitine Hydrochloride Research

Quantitative Analysis Techniques

Precise measurement of octanoyl carnitine and its related compounds in biological matrices is fundamental for both clinical diagnostics and research. Highly sensitive and specific methods are required to distinguish between structurally similar acylcarnitines.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of acylcarnitines, including octanoyl carnitine. restek.comsigmaaldrich.com This powerful technique offers high sensitivity and specificity, allowing for the detection and quantification of a broad spectrum of acylcarnitines in various biological samples like plasma and tissues. nih.govnih.gov Acylcarnitine profiling by LC-MS/MS is instrumental in the diagnosis of numerous metabolic disorders, particularly in newborn screening programs for inborn errors of metabolism. restek.comsigmaaldrich.com

The methodology typically involves a liquid chromatography step to separate the different acylcarnitines present in a sample, followed by tandem mass spectrometry for their detection and quantification. restek.com The separation is often crucial for distinguishing between isomeric compounds that have the same mass but different structures. nih.gov The mass spectrometer identifies the compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov While direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used, it does not allow for the separation of isomeric acylcarnitines. nih.gov Therefore, coupling liquid chromatography with mass spectrometry is often preferred for comprehensive and accurate acylcarnitine profiling. nih.gov

The development of LC-MS/MS methods for acylcarnitine analysis has focused on achieving rapid, robust, and comprehensive quantification of these metabolites. nih.govplos.org Methods have been developed to quantify over 50 acylcarnitine species in a single run, including those present at very low concentrations. nih.gov

Table 1: Key Features of LC-MS/MS for Acylcarnitine Profiling

FeatureDescription
Sensitivity Capable of detecting acylcarnitines at very low concentrations in biological samples. nih.gov
Specificity Can distinguish between different acylcarnitine species, including isomers when coupled with chromatography. restek.comnih.gov
Application Widely used in newborn screening and the diagnosis of fatty acid oxidation disorders and organic acidemias. restek.comnih.gov
Sample Types Applicable to various biological matrices, including plasma, blood spots, and tissue homogenates. restek.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specific type of liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds like carnitine and acylcarnitines. nih.govnih.govyoutube.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. youtube.com This technique allows for the separation of analytes based on their partitioning between the mobile phase and a water-enriched layer on the surface of the stationary phase. youtube.com

A significant advantage of HILIC for acylcarnitine analysis is that it can often be performed without the need for derivatization, a chemical modification step that is sometimes required in other methods. nih.govbevital.no This simplifies sample preparation and reduces the potential for analytical errors. bevital.no HILIC has been successfully employed to separate carnitine and a range of acylcarnitines, including the separation of some isomeric forms. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) in conjunction with HILIC can further enhance the speed and efficiency of separation. nih.gov

Table 2: Comparison of HILIC and Reversed-Phase Chromatography for Acylcarnitine Analysis

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Liquid Chromatography (RPLC)
Stationary Phase Polar (e.g., silica, amide) youtube.comNon-polar (e.g., C18) restek.com
Mobile Phase High organic content youtube.comHigh aqueous content
Analyte Suitability Polar and hydrophilic compounds (e.g., carnitine, short-chain acylcarnitines) nih.govnih.govCan also be used, often for a broader range of acylcarnitines restek.com
Derivatization Often not required nih.govbevital.noMay sometimes be used to improve retention or detection

Synthesis of Octanoyl Carnitine Hydrochloride and Analogs

The availability of pure chemical standards is a prerequisite for the accurate quantification of octanoyl carnitine and other acylcarnitines in biological samples. Researchers also synthesize modified versions of these molecules to trace their metabolic fate.

The synthesis of octanoyl carnitine hydrochloride and other acylcarnitine standards is essential for their use as reference materials in quantitative analytical methods. sigmaaldrich.com A common synthetic approach involves the reaction of L-carnitine hydrochloride with the corresponding carboxylic acid or its more reactive form, an acyl chloride. sigmaaldrich.comnih.gov

In a typical procedure, the carboxylic acid (e.g., octanoic acid) can be converted to its acyl chloride by reacting it with a reagent like thionyl chloride. nih.gov The resulting acyl chloride is then reacted with L-carnitine hydrochloride to form the desired acylcarnitine. sigmaaldrich.comnih.gov The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the product. sigmaaldrich.com Following the reaction, purification steps, such as precipitation and washing, are necessary to remove unreacted starting materials and byproducts. nih.gov For applications where counter-ions like chloride are undesirable, the acylcarnitine can be converted to its inner salt form through treatment with a weakly basic anion exchanger. sigmaaldrich.com

Stable-isotope-labeled analogs of octanoyl carnitine are invaluable tools for metabolic research. nih.govnih.gov In these analogs, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)). nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry due to their higher mass. nih.govnih.gov

By introducing a stable-isotope-labeled acylcarnitine into a biological system, researchers can trace its uptake, transport, and conversion into other metabolites. nih.gov For instance, deuterium-labeled carnitine (d3-carnitine) has been used to study carnitine uptake and its conversion to acetylcarnitine in muscle tissue during contraction. nih.govnih.gov This approach provides dynamic information about metabolic fluxes and pathways that cannot be obtained from the measurement of static metabolite concentrations alone. Stable-isotope-labeled acylcarnitines are also commonly used as internal standards in quantitative LC-MS/MS methods to improve the accuracy and precision of the measurements. nih.gov

In Vitro and In Vivo Model Systems

To understand the biological functions and pathological implications of octanoyl carnitine, researchers utilize a variety of model systems, ranging from isolated cells to whole organisms.

In Vitro Models: Cell culture systems provide a controlled environment to investigate the direct effects of octanoyl carnitine on specific cell types. A commonly used model is the C2C12 myotube, a mouse muscle cell line, which is valuable for studying the impact of acylcarnitines on skeletal muscle cells. nih.govnih.gov Studies using C2C12 cells have explored the potential of long-chain acylcarnitines to induce cellular stress and inflammatory responses. nih.gov Another important in vitro model involves human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). researchgate.net These cells can be used to model cardiac diseases and to study the effects of acylcarnitine accumulation on heart muscle cells, which is particularly relevant for certain fatty acid oxidation disorders. researchgate.net

In Vivo Models: Animal models, particularly mice, are crucial for studying the systemic effects of altered acylcarnitine metabolism in a living organism. nih.govmssm.edu Various mouse models of fatty acid oxidation disorders (FAODs) have been developed that mimic the genetic defects found in human patients. nih.govmssm.edu These models have been instrumental in understanding the pathophysiology of these diseases and for evaluating potential therapeutic strategies. nih.gov For example, mouse models of long-chain fatty acid oxidation disorders have been used to demonstrate the therapeutic potential of oral octanoylcarnitine (B1202733) in alleviating exercise intolerance. nih.gov The juvenile visceral steatosis (jvs/jvs) mouse, a model for primary systemic carnitine deficiency, has also been critical for studying the role of carnitine in energy homeostasis. nih.gov

Cell Culture Models for Metabolic Studies

In vitro cell culture systems are fundamental tools for dissecting the specific roles of octanoyl carnitine and related acylcarnitines in cellular metabolism. These models allow researchers to investigate metabolic pathways in a controlled environment, free from the systemic complexities of a whole organism. Various cell types are employed to mirror the metabolic functions of different tissues and to study the biochemical consequences of genetic or pathological states.

Fibroblasts, particularly those derived from patients with inherited metabolic disorders, are a cornerstone of research in this area. By incubating patient-derived fibroblasts with specific substrates, such as isotopically labeled fatty acids, scientists can analyze the resulting acylcarnitine profiles. For instance, in studies of fatty acid oxidation (FAO) defects, fibroblasts from patients have been used to correlate clinical phenotypes with the accumulation of specific acylcarnitine species, including octanoyl carnitine. This approach helps in understanding disease severity and can be a valuable tool for predicting the prognosis of certain FAO disorders. researchgate.net Fibroblasts from children with Autism Spectrum Disorder (ASD) have also been used to investigate mitochondrial fatty acid oxidation rates, revealing decreased rates in patients with elevated blood acylcarnitines. mdpi.com

Hepatocyte cell lines, such as HepG2, are extensively used to model liver metabolism, a central hub for fatty acid processing. In these cells, researchers can manipulate the expression of key enzymes to understand their impact on acylcarnitine metabolism. For example, studies involving the overexpression or silencing of carnitine O-octanoyltransferase (CROT) in HepG2 cells have demonstrated this enzyme's role in regulating fatty acid levels. nih.gov Furthermore, HepG2 cells have been used to model cellular and mitochondrial injuries, such as those induced by burns, and to evaluate the protective effects of compounds like L-carnitine on restoring mitochondrial function and carnitine palmitoyltransferase 1 (CPT1) activity. consensus.app

Other specialized cell types are also employed for specific research questions. Human coronary artery smooth muscle cells are used to investigate the role of fatty acid metabolism and enzymes like CROT in processes such as vascular calcification. nih.gov Cancer cell lines, including the U87MG glioblastoma line and HCT 116 colon carcinoma cells, have been instrumental in elucidating the pathways for acetyl-CoA supply in glucose-starved conditions and in comparing lipidomic profiles between different culture formats. nih.govresearchgate.netmetabolomicsworkbench.org In U87MG cells, for example, research has identified CROT as a key enzyme in the conversion of exogenous acetyl-L-carnitine to acetyl-CoA, highlighting a role for peroxisomes in this metabolic process. nih.govresearchgate.net

The table below summarizes various cell culture models used in research relevant to octanoyl carnitine and metabolic studies.

Cell Line/ModelResearch FocusKey Findings
Patient-derived Fibroblasts Fatty Acid Oxidation (FAO) DisordersAccumulation of long-chain acylcarnitines in vitro correlates with more severe clinical phenotypes. researchgate.net
Fibroblasts (ASD patients) Mitochondrial Fatty Acid Oxidation (mtFAO)Patients with elevated blood acylcarnitines showed significantly lower mtFAO rates; resveratrol (B1683913) treatment increased mtFAO activity. mdpi.com
HepG2 (Human Hepatocytes) Carnitine O-octanoyltransferase (CROT) functionOverexpression and silencing of CROT respectively decreased and increased long-chain fatty acids. nih.gov
HepG2 (Human Hepatocytes) Burn-induced hepatocyte injuryL-carnitine supplementation restored CPT1 activity and ameliorated mitochondrial damage. consensus.app
Human Coronary Artery Smooth Muscle Cells Vascular CalcificationCarnitine O-octanoyltransferase (CROT) was identified as a contributing factor to vascular calcification through its role in fatty acid metabolism. nih.gov
U87MG (Human Glioblastoma) Acetyl-L-carnitine MetabolismIdentified carnitine octanoyltransferase (CROT), not carnitine acetyltransferase (CRAT), as key for assimilating exogenous acetyl-L-carnitine into acetyl-CoA. nih.govresearchgate.net
HCT 116 (Colon Carcinoma) Cancer Lipidomics3D spheroid models showed higher production of lipids associated with lipid droplets and sphingolipids compared to 2D monolayer cultures. metabolomicsworkbench.org

Animal Models for Investigating Metabolic Pathways

Rodent models, particularly mice and rats, are the most frequently used. They are employed to study a wide range of metabolic conditions, from inherited disorders to acquired diseases like non-alcoholic steatohepatitis (NASH). For instance, a mouse model of atherosclerotic calcification was used to confirm the pro-calcific role of carnitine O-octanoyltransferase (CROT) that was initially identified in cell culture experiments. nih.gov In studies of liver disease, mice with diet-induced NASH have been used to demonstrate the therapeutic potential of L-carnitine, which was shown to prevent the progression of the disease by upregulating mitochondrial pathways. researchgate.net Similarly, a rat model of severe burns demonstrated that systemic carnitine levels decrease significantly post-injury, and that L-carnitine administration can improve liver function and mitochondrial health. consensus.app

Animal models are also crucial for studying the metabolic response to physiological stress, such as fasting or physical exercise, and for understanding the pathogenesis of fatty acid oxidation disorders. For example, studies using permeabilized muscle fibers from rats and mice have been instrumental in assessing the capacity of mitochondria to oxidize different fatty acids, including the use of octanoylcarnitine as a substrate to bypass the carnitine palmitoyltransferase system and directly measure β-oxidation flux. bioblast.at These experiments have shown that octanoylcarnitine is an effective substrate for assessing medium-chain fatty acid oxidation in skeletal and cardiac muscle. bioblast.at

The table below provides an overview of animal models used in research related to metabolic pathways involving carnitines.

Animal ModelMetabolic Condition InvestigatedResearch Findings
Mouse Atherosclerotic CalcificationValidated the role of Carnitine O-octanoyltransferase (CROT) as a contributing factor in vascular calcification. nih.gov
Rat Severe Burn InjuryShowed decreased serum carnitine post-burn; L-carnitine administration improved indicators of cellular and mitochondrial injury in the liver. consensus.app
Mouse Liver Regeneration (post-hepatectomy)L-carnitine administration promoted hepatocyte regeneration and reduced lipid deposition in the liver. nih.gov
Rat & Mouse Mitochondrial Respiration in MusclePermeabilized muscle fibers utilize octanoylcarnitine to assess medium-chain fatty acid oxidation capacity. bioblast.at
Mouse Non-alcoholic Steatohepatitis (NASH)L-carnitine supplementation prevented NASH progression, reduced liver steatosis, inflammation, and fibrosis. researchgate.net

Emerging Research Areas and Future Directions

Role in Cardiovascular Health and Disease

The involvement of acylcarnitines in cardiovascular health is a rapidly expanding field of research. nih.govresearchgate.net Alterations in the levels of various acylcarnitines are increasingly recognized as important indicators in the metabolic studies of cardiovascular diseases. nih.govrsu.lv Specifically, medium-chain acylcarnitines like octanoylcarnitine (B1202733) (C8:0) have been associated with cardiovascular mortality and reduced heart function. frontiersin.org The metabolism of these compounds is intrinsically linked to mitochondrial function, which is critical for cardiac cells that primarily rely on fatty acids for energy. frontiersin.orgresearchgate.net

L-carnitine and its derivatives are known to play a role in maintaining cellular energy homeostasis and have been explored for their cardioprotective effects, which include reducing oxidative stress and inflammation. researchgate.netmdpi.com However, the accumulation of certain acylcarnitines can signal metabolic disturbances. semanticscholar.org For instance, elevated levels of short- and medium-chain acylcarnitines have been linked to an increased risk of cardiovascular disease (CVD) in patients with Type 2 Diabetes. frontiersin.org This highlights a complex relationship where the balance of carnitine and its acylated forms is crucial for cardiovascular well-being. mdpi.comnih.gov

A significant breakthrough in understanding the role of octanoyl carnitine's metabolic pathway in cardiovascular disease comes from research on vascular calcification. nih.govnih.gov Vascular calcification is a serious condition associated with a higher risk of cardiovascular events, yet there are no approved therapies to prevent it. dntb.gov.uaahajournals.org Unbiased quantitative proteomics analyses have identified Carnitine O-octanoyltransferase (CROT) as a key enzyme in this process. nih.govahajournals.org

CROT is the peroxisomal enzyme that catalyzes the formation of octanoyl carnitine from octanoyl-CoA and L-carnitine. nih.govfrontiersin.org Research has shown that CROT is found in increased amounts in calcifying primary human coronary artery smooth muscle cells and near calcified regions of human carotid artery atherosclerotic plaques. nih.govdntb.gov.uaahajournals.org

The mechanism involves CROT promoting fatty acid metabolism in a way that leads to mitochondrial dysfunction. nih.govnih.gov This dysfunction, in turn, promotes the osteogenic differentiation of vascular smooth muscle cells, a key step in the calcification process. nih.gov Inhibiting CROT activity has been shown to be a promising anti-fibrocalcific therapy. nih.govahajournals.org Studies using CROT siRNA (small interfering RNA) to reduce its expression or a point mutation to inactivate its enzymatic function resulted in suppressed vascular smooth muscle cell calcification. nih.govdntb.gov.uaahajournals.org Furthermore, in mouse models of atherosclerosis, a deficiency of CROT led to reduced calcification in the aorta and carotid arteries. nih.govahajournals.org This inhibition appears to work by altering fatty acid metabolism, correcting mitochondrial dysfunction, and increasing levels of eicosapentaenoic acid (EPA), a known inhibitor of vascular calcification. nih.govahajournals.org

Table 1: Research Findings on CROT and Vascular Calcification

FindingOrganism/System StudiedOutcome of CROT Inhibition/DeficiencyReference
Increased CROT in calcifying cells and tissuesHuman coronary artery smooth muscle cells; Human carotid atherosclerotic plaquesN/A ahajournals.org, nih.gov
CROT siRNA reduces fibrocalcific responseHuman coronary artery smooth muscle cellsSuppressed calcification, reduced type 1 collagen secretion, restored mitochondrial proteome ahajournals.org, nih.gov
Inactivation of CROT suppresses calcificationHuman CROT (via point mutation) in smooth muscle cellsSuppressed SMC calcification ahajournals.org, nih.gov
CROT deficiency reduces aortic calcificationLDL receptor-deficient miceReduced aortic and carotid artery calcification without altering bone density or plasma lipids ahajournals.org, nih.gov
CROT inhibition increases EPA levelsHuman smooth muscle cellsIncreased levels of eicosapentaenoic acid (a calcification inhibitor) ahajournals.org, nih.gov

Neurological Implications and Neurotoxicity

Acylcarnitines are increasingly studied for their roles in neurologic disorders. nih.govresearchgate.net Carnitine and its acetylated form, acetyl-L-carnitine, are essential for brain metabolism and have been investigated for their neuroprotective effects against various forms of neurotoxicity. mdpi.comnih.gov They are known to cross the blood-brain barrier, where they can influence mitochondrial respiration and neurotransmitter release. nih.govnih.gov L-carnitine has shown potential in protecting against neuroinflammation and oxidative damage in the brain. nih.govmdpi.com

However, the accumulation of specific acylcarnitines can also have detrimental effects. Age-related changes in metabolite levels are considered crucial in the pathogenesis of neurodegenerative diseases like Alzheimer's. researchgate.net Recent studies have identified the long-chain acylcarnitine, palmitoyl-L-carnitine, as a key metabolite that increases with age and contributes to Alzheimer's pathology. researchgate.netplos.org In neuronal cell experiments, treatment with palmitoyl-L-carnitine was shown to enhance the phosphorylation of tau protein (a hallmark of Alzheimer's), increase mitochondrial fission, and elevate intracellular calcium levels, all of which contribute to mitochondrial dysfunction and neurodegeneration. researchgate.netplos.org

While direct evidence on the specific neurotoxicity of octanoyl carnitine is less established, the broader findings on acylcarnitines suggest that an imbalance in their metabolism could have significant neurological consequences. The accumulation of medium- or long-chain acylcarnitines due to metabolic dysfunction could potentially disrupt neuronal energy homeostasis and signaling pathways, contributing to neurotoxicity. escholarship.org Research has shown that glutamate-induced neurotoxicity can be ameliorated by L-carnitine and acetyl-L-carnitine, suggesting a protective role for carnitines against excitotoxicity, a process implicated in many neurodegenerative diseases. mdpi.commdpi.com

Potential as a Therapeutic Target for Metabolic Interventions

The central role of acylcarnitines in cellular energy metabolism makes their associated enzymes and transporters attractive targets for therapeutic interventions in a wide range of diseases, including metabolic disorders, cardiovascular disease, and cancer. nih.govresearchgate.netfrontiersin.org Since acylcarnitine profiles reflect the state of mitochondrial and peroxisomal fatty acid oxidation, they can serve as biomarkers for metabolic disturbances. semanticscholar.org

Targeting the enzymes that control acylcarnitine levels is a key strategy. researchgate.net As demonstrated in cardiovascular research, inhibiting CROT has strong potential as an anti-calcification therapy. nih.govahajournals.org This highlights how modulating a single enzyme in the octanoyl carnitine metabolic pathway can have significant therapeutic effects. The carnitine palmitoyltransferase (CPT) system, which is responsible for transporting long-chain fatty acids into mitochondria, is another major therapeutic target for inflammation, cancer, and metabolic diseases. escholarship.orgfrontiersin.org

Furthermore, carnitine itself is used as a supplement to address deficiencies and has been investigated in clinical trials for conditions like coronary artery disease and septic shock. nih.govfrontiersin.org The metabolism of acetyl-L-carnitine, which can be formed from shorter-chain acylcarnitines, has been shown to be a key pathway for supplying acetyl-CoA, a vital metabolic intermediate, particularly in glucose-starved cells. nih.gov This suggests that manipulating carnitine and acylcarnitine pathways could help manage conditions of metabolic stress. Emerging evidence also points to the potential of carnitine supplementation in cancer therapy, where it may help modulate altered energy metabolism in tumor cells and alleviate treatment-related side effects like fatigue. mdpi.com

Table 2: Potential Therapeutic Targets in Acylcarnitine Metabolism

TargetAssociated Compound(s)Potential Therapeutic ApplicationMechanism of ActionReference
Carnitine O-octanoyltransferase (CROT)Octanoyl carnitine, Medium- and long-chain acyl-CoAsVascular CalcificationInhibition reduces fatty acid-induced mitochondrial dysfunction and smooth muscle cell calcification. ahajournals.org, nih.gov, nih.gov
Carnitine Palmitoyltransferase (CPT) SystemLong-chain acylcarnitinesInflammation, Cancer, Metabolic DiseaseModulation of the key rate-limiting enzyme for long-chain fatty acid oxidation. frontiersin.org
Carnitine Transporters (e.g., OCTN2)L-carnitine, Acetyl-L-carnitineNeurological Disorders, Carnitine DeficiencyFacilitating uptake of carnitine into tissues like the brain to support energy metabolism. mdpi.com, nih.gov
L-carnitine / Acetyl-L-carnitine (Supplementation)L-carnitine, Acetyl-L-carnitineCardiovascular Disease, Neuroprotection, Cancer-related fatigueRestoring depleted carnitine levels, reducing oxidative stress, modulating cellular energy supply. nih.gov, nih.gov, mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing octanoyl carnitine hydrochloride?

  • Methodology : Synthesis typically involves esterification of L-carnitine with octanoyl chloride under controlled pH (e.g., alkaline conditions) to form the acylated derivative, followed by purification via reversed-phase HPLC. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), mass spectrometry (MS) for molecular weight validation, and high-resolution LC-MS/MS for purity assessment. Solubility profiles (e.g., in methanol or water) and stability under storage conditions (e.g., -20°C) should also be documented .

Q. Which analytical techniques are recommended for quantifying octanoyl carnitine hydrochloride in biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated octanoyl carnitine) to ensure precision. For plasma or urine samples, solid-phase extraction (SPE) or protein precipitation is advised to remove interfering matrix components. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–10 µM), with validation for recovery rates (≥80%) and inter-day variability (<15%) .

Q. How does octanoyl carnitine hydrochloride function in mitochondrial β-oxidation pathways?

  • Methodology : The compound facilitates the transport of octanoic acid into mitochondria via the carnitine shuttle. In vitro assays using isolated mitochondria can measure β-oxidation rates by tracking ATP production or NADH fluorescence. Knockdown models (e.g., CRISPR/Cas9 targeting CPT1A) can validate its role in fatty acid metabolism .

Advanced Research Questions

Q. How can contradictory data on octanoyl carnitine levels in metabolic disorders be resolved?

  • Methodology : Discrepancies often arise from pre-analytical variables (e.g., fasting status, sample collection timing) or analytical protocols. To address this:

  • Standardize sample preparation (e.g., immediate centrifugation to prevent erythrocyte carnitine hydrolysis).
  • Use multi-laboratory harmonization studies with shared reference materials.
  • Apply multivariate analysis to account for confounding factors like age, diet, or concurrent medications .

Q. What experimental designs are optimal for studying octanoyl carnitine’s interaction with OCTN2 transporters under varying pH conditions?

  • Methodology : Use HEK293 cells overexpressing OCTN2 for uptake assays. Perform kinetic studies (e.g., Michaelis-Menten plots) at pH 6.0 (intestinal lumen) and 7.4 (plasma) to assess pH-dependent transport efficiency. Inhibitor studies (e.g., with L-carnitine analogs) can clarify competitive binding mechanisms. Surface plasmon resonance (SPR) may further quantify binding affinities .

Q. How do in vitro and in vivo models differ in evaluating octanoyl carnitine’s role in lipid metabolism?

  • Methodology :

  • In vitro : Use primary hepatocytes or HepG2 cells to measure β-oxidation via radiolabeled [¹⁴C]-octanoate and scintillation counting.
  • In vivo : Employ knockout mice (e.g., Cpt2⁻/⁻) to study systemic effects. Monitor blood acylcarnitine profiles and hepatic ATP levels during fasting.
  • Discrepancies may arise due to compensatory pathways in vivo, necessitating multi-omics integration (e.g., metabolomics and transcriptomics) .

Q. What strategies mitigate matrix effects when analyzing octanoyl carnitine in complex biological fluids?

  • Methodology :

  • Use matrix-matched calibration standards.
  • Implement differential mobility spectrometry (DMS) to reduce ion suppression in LC-MS/MS.
  • Validate with post-column infusion experiments to identify interference sources .

Experimental Design & Data Analysis

Q. How to design a robust study investigating octanoyl carnitine’s impact on cancer cell metabolic plasticity?

  • Methodology :

  • Use Seahorse XF analyzers to measure real-time oxygen consumption (OCR) and extracellular acidification (ECAR) in cancer stem cells (CSCs).
  • Combine with ¹³C-glucose tracing to map carbon flux into TCA cycle intermediates.
  • Include controls for carnitine palmitoyltransferase (CPT) inhibitors (e.g., etomoxir) to isolate octanoyl carnitine-specific effects .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of octanoyl carnitine on mitochondrial membrane potential?

  • Methodology :

  • Use JC-1 dye fluorescence (ratio of aggregates:monomers) to quantify membrane potential.
  • Apply non-linear regression (e.g., sigmoidal dose-response curves) to determine EC₅₀ values.
  • Account for batch effects via mixed-effects modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.